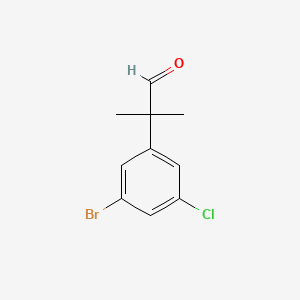
2-(3-Bromo-5-chlorophenyl)-2-methylpropanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromo-5-chlorophenyl)-2-methylpropanal is an organic compound characterized by the presence of both bromine and chlorine atoms attached to a benzene ring, along with a methyl group and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-chlorophenyl)-2-methylpropanal typically involves the bromination and chlorination of a benzene derivative, followed by the introduction of a methyl group and an aldehyde functional group. One common method involves the use of N-bromosuccinimide (NBS) for bromination and a suitable chlorinating agent for chlorination. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-(3-Bromo-5-chlorophenyl)-2-methylpropanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.
Substitution: NaOH in water or alcohol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: 2-(3-Bromo-5-chlorophenyl)-2-methylpropanoic acid.
Reduction: 2-(3-Bromo-5-chlorophenyl)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(3-Bromo-5-chlorophenyl)-2-methylpropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(3-Bromo-5-chlorophenyl)-2-methylpropanal involves its interaction with molecular targets such as enzymes and receptors. The presence of the bromine and chlorine atoms can influence the compound’s reactivity and binding affinity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and activity .
相似化合物的比较
Similar Compounds
2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine: A compound with similar bromine and chlorine substitution on the benzene ring but with additional phenyl and triazine groups.
(3-Bromo-5-chlorophenyl)(morpholino)methanone: A compound with a similar bromine and chlorine substitution but with a morpholino group instead of the aldehyde.
Uniqueness
2-(3-Bromo-5-chlorophenyl)-2-methylpropanal is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with a methyl group and an aldehyde functional group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C10H10BrClO |
|---|---|
分子量 |
261.54 g/mol |
IUPAC 名称 |
2-(3-bromo-5-chlorophenyl)-2-methylpropanal |
InChI |
InChI=1S/C10H10BrClO/c1-10(2,6-13)7-3-8(11)5-9(12)4-7/h3-6H,1-2H3 |
InChI 键 |
CKNWNRYHFJAJBB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C=O)C1=CC(=CC(=C1)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


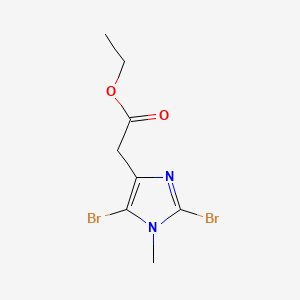
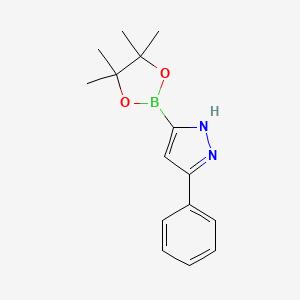
![1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-ol](/img/structure/B13557442.png)
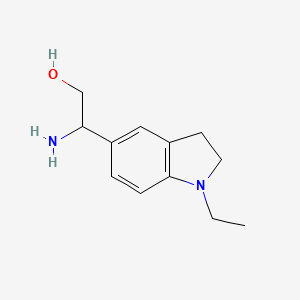
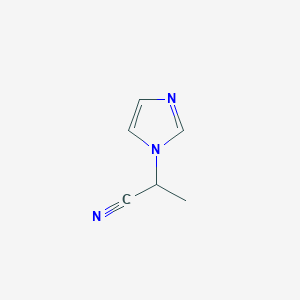
![3-{4-[(5-aminopentyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione,trifluoroaceticacid](/img/structure/B13557453.png)
![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoicacid](/img/structure/B13557455.png)
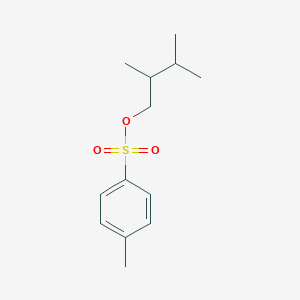
![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13557474.png)
![rac-[(2R,4R)-4-aminooxan-2-yl]methanol](/img/structure/B13557476.png)

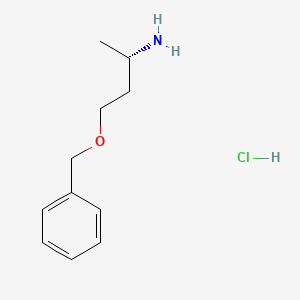
![[4-(Difluoromethyl)pyridin-2-yl]methanol](/img/structure/B13557490.png)

